molecular formula C6H9ClN2O3 B6243060 rac-(3aR,6aS)-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2]oxazole-3-carboxylic acid hydrochloride CAS No. 2648862-50-2

rac-(3aR,6aS)-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2]oxazole-3-carboxylic acid hydrochloride

Cat. No.: B6243060
CAS No.: 2648862-50-2
M. Wt: 192.6
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Description

rac-(3aR,6aS)-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2]oxazole-3-carboxylic acid hydrochloride is a synthetic compound notable for its structural uniqueness and diverse applications in various scientific fields. It is an intriguing subject for researchers due to its complex molecular framework and the potential for diverse functional modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of rac-(3aR,6aS)-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2]oxazole-3-carboxylic acid hydrochloride typically involves multi-step organic synthesis. The process begins with the synthesis of the core pyrrolo[3,4-d][1,2]oxazole ring, followed by the addition of functional groups to form the carboxylic acid and hydrochloride salt.

Industrial Production Methods

On an industrial scale, this compound can be synthesized using high-throughput methods that ensure consistency and purity. Techniques such as continuous flow chemistry and automated synthesis platforms may be employed to scale up the production, ensuring high yield and minimal impurities.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: This compound can undergo oxidation reactions where the carboxylic acid group may be transformed into other functional groups such as esters or amides.

  • Reduction: Reduction reactions can modify the oxazole ring or other substituents, potentially altering the compound's biological activity.

  • Substitution: Various nucleophilic substitution reactions can be performed, especially at the oxazole ring, to introduce different functional groups.

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

  • Reducing Agents: Lithium aluminium hydride (LiAlH₄), sodium borohydride (NaBH₄)

  • Substitution Reagents: Halides like N-bromosuccinimide (NBS), organic azides

Major Products

The reactions of rac-(3aR,6aS)-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2]oxazole-3-carboxylic acid hydrochloride often result in a variety of functionalized derivatives. These derivatives can possess different biological activities and properties, expanding the compound’s utility in research and applications.

Scientific Research Applications

Chemistry

  • Used as a building block for complex molecular architectures.

  • Employed in the synthesis of novel materials with unique properties.

Biology

  • Acts as a probe molecule in biochemical studies to understand enzyme interactions and metabolic pathways.

  • Utilized in the development of biochemical assays to screen for enzyme inhibitors.

Medicine

  • Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

  • Serves as a precursor in the synthesis of pharmacologically active compounds.

Industry

  • Applied in the production of specialty chemicals and materials, particularly in the pharmaceutical and agrochemical sectors.

  • Used in the formulation of advanced polymers and materials with specific functionalities.

Mechanism of Action

The mechanism of action of rac-(3aR,6aS)-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2]oxazole-3-carboxylic acid hydrochloride depends on its interaction with molecular targets such as enzymes, receptors, or other proteins. It typically operates by binding to these targets and modulating their activity, leading to biochemical and physiological effects. The pathways involved can include inhibition or activation of specific enzymes, influencing cellular signaling cascades, and altering gene expression profiles.

Comparison with Similar Compounds

Comparing rac-(3aR,6aS)-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2]oxazole-3-carboxylic acid hydrochloride with other compounds reveals its unique properties:

  • Pyrrolo[3,4-d]oxazole Derivatives: Compared to other derivatives in the same family, this compound shows distinct reactivity and biological activity profiles.

  • Pyrrole and Oxazole Compounds: When compared with simpler pyrrole or oxazole compounds, it exhibits more complex behavior due to its fused ring structure.

  • Carboxylic Acid Compounds: In contrast with other carboxylic acids, this compound's specificity for certain biological targets and its ability to undergo diverse chemical modifications make it stand out.

Similar compounds include:

  • rac-(3aR,6aS)-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2]oxazole-3-carboxylic acid

  • 3a,6a-dihydropyrrolo[3,4-d][1,2]oxazole derivatives

  • Pyrrole-based and oxazole-based carboxylic acids

This compound’s multifaceted nature and wide range of applications make it a valuable subject for continued research and industrial use.

Properties

CAS No.

2648862-50-2

Molecular Formula

C6H9ClN2O3

Molecular Weight

192.6

Purity

95

Origin of Product

United States

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